molecular formula C10H14Cl3F3O2 B3056599 Methyl 4,6,6-trichloro-7,7,7-trifluoro-3,3-dimethylheptanoate CAS No. 72714-62-6

Methyl 4,6,6-trichloro-7,7,7-trifluoro-3,3-dimethylheptanoate

Cat. No.: B3056599
CAS No.: 72714-62-6
M. Wt: 329.6 g/mol
InChI Key: BNTZFXLKSXUEBE-UHFFFAOYSA-N
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Description

Methyl 4,6,6-trichloro-7,7,7-trifluoro-3,3-dimethylheptanoate: is a fluorinated organic compound with the molecular formula C10H14Cl3F3O2 . This compound is known for its unique chemical properties, including high thermal stability, chemical resistance, and low surface tension. It is widely used in various industrial applications, such as in the production of specialty chemicals, lubricants, and electronic materials.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4,6,6-trichloro-7,7,7-trifluoro-3,3-dimethylheptanoate typically involves the esterification of 3,3-dimethyl-4,6,6-trichloro-7,7,7-trifluoroheptanoic acid. The reaction is carried out by reacting the acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid, under reflux conditions.

Industrial Production Methods: In an industrial setting, the production process may involve large-scale reactors and continuous flow systems to ensure efficient and consistent production. The reaction conditions are carefully controlled to optimize yield and purity, and the resulting product is purified through distillation or other separation techniques.

Chemical Reactions Analysis

Types of Reactions: Methyl 4,6,6-trichloro-7,7,7-trifluoro-3,3-dimethylheptanoate can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

  • Reduction: Reduction reactions can lead to the formation of alcohols or other reduced derivatives.

  • Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.

  • Substitution: Nucleophiles like sodium hydroxide (NaOH) and amines can be used for substitution reactions.

Major Products Formed:

  • Oxidation Products: Carboxylic acids, ketones, or aldehydes.

  • Reduction Products: Alcohols or other reduced derivatives.

  • Substitution Products: Amides, esters, or other substituted derivatives.

Scientific Research Applications

Chemistry: In chemistry, Methyl 4,6,6-trichloro-7,7,7-trifluoro-3,3-dimethylheptanoate is used as a building block for synthesizing more complex fluorinated compounds. Its unique properties make it valuable in the development of new materials with enhanced chemical and thermal stability.

Biology: . It can be used as a probe to investigate the behavior of fluorinated compounds in biological environments.

Medicine: In the medical field, this compound may be used in the development of pharmaceuticals that require fluorinated components for improved efficacy and stability. Its resistance to metabolic degradation makes it a candidate for drug design.

Industry: Industrially, the compound is used in the production of specialty chemicals, lubricants, and electronic materials. Its low surface tension and high thermal stability make it suitable for applications requiring these properties.

Mechanism of Action

The mechanism by which Methyl 4,6,6-trichloro-7,7,7-trifluoro-3,3-dimethylheptanoate exerts its effects depends on its specific application

Molecular Targets and Pathways:

  • Chemical Reactions: The compound can act as a reactant or intermediate in various chemical reactions, influencing the formation of products.

  • Biological Systems: In biological research, the compound may interact with enzymes, receptors, or other biomolecules, affecting biological processes.

  • Industrial Applications: The compound's properties can enhance the performance of materials or products in industrial applications.

Comparison with Similar Compounds

  • Perfluorooctanoic Acid (PFOA): Both compounds are fluorinated and share similar properties, but PFOA is more widely studied and used in various applications.

  • Trichloroethylene: This compound also contains chlorine atoms and is used in industrial applications, but it lacks the fluorine atoms present in Methyl 4,6,6-trichloro-7,7,7-trifluoro-3,3-dimethylheptanoate.

Uniqueness: this compound stands out due to its combination of chlorine and fluorine atoms, which confer unique chemical and physical properties not found in other compounds. Its high thermal stability and resistance to chemical degradation make it particularly valuable in specialized applications.

Properties

IUPAC Name

methyl 4,6,6-trichloro-7,7,7-trifluoro-3,3-dimethylheptanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14Cl3F3O2/c1-8(2,5-7(17)18-3)6(11)4-9(12,13)10(14,15)16/h6H,4-5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNTZFXLKSXUEBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC(=O)OC)C(CC(C(F)(F)F)(Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14Cl3F3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60513540
Record name Methyl 4,6,6-trichloro-7,7,7-trifluoro-3,3-dimethylheptanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60513540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72714-62-6
Record name Methyl 4,6,6-trichloro-7,7,7-trifluoro-3,3-dimethylheptanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=72714-62-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 4,6,6-trichloro-7,7,7-trifluoro-3,3-dimethylheptanoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072714626
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl 4,6,6-trichloro-7,7,7-trifluoro-3,3-dimethylheptanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60513540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 4,6,6-trichloro-7,7,7-trifluoro-3,3-dimethylheptanoate
Source European Chemicals Agency (ECHA)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 4,6,6-trichloro-7,7,7-trifluoro-3,3-dimethylheptanoate
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Methyl 4,6,6-trichloro-7,7,7-trifluoro-3,3-dimethylheptanoate
Reactant of Route 6
Methyl 4,6,6-trichloro-7,7,7-trifluoro-3,3-dimethylheptanoate

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